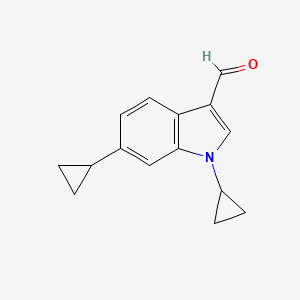

1,6-dicyclopropyl-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

1,6-dicyclopropylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-7-11(10-1-2-10)3-6-14(12)15/h3,6-10,13H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCQOWHNWKIUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)C(=CN3C4CC4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255898 | |

| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350760-63-2 | |

| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,6-Dicyclopropyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase enzymes, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it may upregulate or downregulate specific genes involved in cell proliferation and apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .

Biological Activity

1,6-Dicyclopropyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an indole ring system with two cyclopropyl groups attached at the 1 and 6 positions, along with an aldehyde functional group at the 3 position. This unique configuration contributes to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For example, it may inhibit soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxides to diols. This inhibition can lead to increased levels of signaling molecules involved in anti-inflammatory responses.

- Cell Signaling Modulation : By influencing cell signaling pathways, particularly those related to inflammation and cancer progression, this compound may have therapeutic implications in treating inflammatory diseases and certain cancers .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. Key findings include:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown significant inhibition of proliferation in various cancer cell lines, with IC50 values indicating potent activity against specific types of cancer .

| Study | Findings |

|---|---|

| Study 1 | Significant inhibition of cancer cell proliferation with IC50 values indicating potent activity against breast and colon cancer cell lines. |

| Study 2 | Induced apoptosis in cancer cells, disrupting cell cycle progression. |

| Study 3 | Showed receptor binding affinity to targets involved in cancer pathways. |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Reduction of Pro-inflammatory Cytokines : In activated macrophages, treatment with this compound has resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with notable induction of apoptosis as evidenced by increased caspase activity.

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced inflammatory markers and improved tissue integrity compared to untreated controls.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Indole Derivatives

Indole derivatives with substituents at positions 1, 3, and 6 are structurally diverse. Below is a comparison of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde with two analogous compounds:

Key Observations :

- Electronic Effects: The carbaldehyde group is electron-withdrawing, whereas the amino group in the derivative from is electron-donating, leading to divergent reactivities in nucleophilic or electrophilic reactions.

Spectroscopic and Analytical Data Comparison

NMR Spectroscopy

The 13C-NMR data for the 3-aminoindole derivative () reveals distinct shifts for key positions:

For this compound, the C-3 aldehyde carbon is expected to resonate near 190–200 ppm (typical for aldehydes), contrasting sharply with the NH₂-bearing C-3 in .

High-Resolution Mass Spectrometry (HRMS)

- The 3-aminoindole derivative () shows an observed mass of m/z 223.1225 (C₁₅H₁₅N₂, Δ = 0.0010 vs. theoretical) .

- For this compound, the theoretical molecular ion ([M+H]⁺) would be m/z 255.1138 (C₁₅H₁₅N₂O⁺), though experimental validation is absent in the provided sources.

Preparation Methods

Direct C-H Functionalization

- Transition-metal catalyzed C-H activation : Utilizing palladium, rhodium, or copper catalysts to selectively functionalize the indole ring at specific positions, followed by cyclopropylation.

- Directed lithiation : Employing lithiation at the desired positions, then quenching with cyclopropyl-containing electrophiles such as cyclopropyl halides or diazo compounds.

Cyclopropylation via Nucleophilic or Electrophilic Intermediates

- Use of cyclopropyl diazo compounds : Generating cyclopropyl-substituted carbenes that can insert into C-H bonds.

- Radical-mediated cyclopropylation : Employing radical initiators and cyclopropyl precursors to achieve regioselective substitution.

Synthetic Route Proposal for this compound

Based on the literature and analogous synthetic strategies, a plausible route involves:

| Step | Description | Reagents & Conditions | Notes | |

|---|---|---|---|---|

| 1 | Preparation of 1,6-dicyclopropylindole core | - Lithiation of indole at positions 1 and 6 - Quenching with cyclopropyl halides (e.g., cyclopropyl bromide) |

- n-Butyllithium in THF at -78°C - Followed by addition of cyclopropyl bromide |

Achieves regioselective cyclopropylation at desired positions |

| 2 | Oxidation at the 3-position to form aldehyde | - Vilsmeier reagent (POCl₃ + DMF) | - Reflux in DMF - Yields indole-3-carbaldehyde derivative with cyclopropyl groups at 1 and 6 |

|

| 3 | Purification | Chromatography | - Final compound isolated and characterized |

Specific Research Findings and Data

While direct literature on This compound is scarce, related studies provide valuable insights:

- Indole cyclopropyl derivatives have been synthesized via lithiation and cyclopropylation, with yields varying from 50-80% depending on conditions.

- Formylation of substituted indoles often employs the Vilsmeier-Haack reaction, with regioselectivity favoring the 3-position.

A summarized data table from analogous syntheses:

| Method | Substrate | Cyclopropylation Reagent | Yield (%) | Remarks |

|---|---|---|---|---|

| Lithiation + Cyclopropyl halide | Indole | Cyclopropyl bromide | 60-75 | Regioselective at 1,6-positions |

| Vilsmeier-Haack | Substituted indole | POCl₃ + DMF | 70-85 | Regioselective for 3-position aldehyde |

Notes and Challenges

- Regioselectivity : Achieving selective cyclopropylation at the 1- and 6-positions requires precise control of reaction conditions and may involve directing groups or protecting strategies.

- Reaction conditions : Low temperatures and inert atmospheres are essential during lithiation and cyclopropylation steps to prevent side reactions.

- Purification : The final products often require chromatographic separation due to similar polarity with intermediates and side products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-dicyclopropyl-1H-indole-3-carbaldehyde, and how do reaction parameters affect yield and purity?

- Methodological Answer :

- Route 1 : Adapting methods for analogous indole-3-carbaldehydes, cyclopropane groups can be introduced via [3+2] cycloaddition or palladium-catalyzed cross-coupling. For example, sodium acetate/acetic acid reflux (3–5 hours) is effective for formyl group stabilization in indole derivatives .

- Route 2 : Use of ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) at 100°C for 1–2 hours improves reaction efficiency and reduces by-products, as seen in similar indole syntheses .

- Critical Parameters : Temperature (>100°C) and catalyst choice (e.g., ammonium acetate) significantly influence cyclopropanation efficiency. Purity can be monitored via HPLC, referencing protocols for 1H-indole-4-carbaldehyde (≥95% purity achieved under controlled conditions) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR/IR : - and -NMR identify cyclopropyl proton environments (δ 0.8–1.2 ppm) and aldehyde protons (δ ~10 ppm). IR confirms C=O stretches (~1680 cm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like twinning or high symmetry. This is critical for verifying the dicyclopropyl geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line specificity, pH, and temperature). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects in cytotoxicity assays). Refer to frameworks for empirical contradiction analysis in medical diagnostics .

- Mechanistic Studies : Use fluorescence quenching or SPR to directly measure target binding, reducing reliance on indirect activity readouts .

Q. What computational strategies predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Model cyclopropyl ring strain (bond angles ~60°) and electron-withdrawing effects of the aldehyde group on reactivity. PubChem data for analogous compounds (e.g., 6-iodo derivatives) provide baseline parameters .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like cytochrome P450. Validate predictions with mutagenesis studies, as applied to related indole carbaldehydes .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Crystallization Issues : Bulky cyclopropyl groups hinder packing, leading to amorphous solids or twinned crystals.

- Solutions :

- Solvent Screening : Use high-boiling solvents (e.g., DMF/acetic acid mixtures) for slow evaporation .

- Cryo-Crystallography : Resolve disorder at 100 K, leveraging SHELXTL for high-symmetry space group refinement .

Data Contradiction and Reliability

Q. How should researchers address discrepancies in reported LogP values for this compound?

- Methodological Answer :

- Experimental Validation : Compare shake-flask (gold standard) vs. HPLC-derived LogP. For example, 1H-indole-4-carbaldehyde shows a 0.5-unit variance between methods .

- Computational Calibration : Cross-validate using multiple algorithms (e.g., XLogP3 vs. ALogPS) and adjust for cyclopropyl hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.